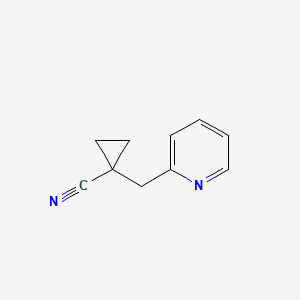

1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-8-10(4-5-10)7-9-3-1-2-6-12-9/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTCUVFXAMWPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The reductive amination of cyanohydrins represents a cornerstone method for synthesizing pyridin-2-ylmethylamine derivatives. As described in US7208603B2, cyanohydrins of formula (III) react with pyridin-2-yl-methylamine (IV) under reductive conditions to form target compounds. The reaction employs sodium cyanoborohydride (NaBH$$_3$$CN) as the reducing agent in methanolic media, with 1,4-diazabicyclo[2.2.2]octane (DABCO) serving as a base to optimize pH.

Optimization of Reaction Conditions

Critical to minimizing side reactions is the addition of iron sulfate (FeSO$$4\cdot7$$H$$2$$O), which sequesters cyanide ions generated during the process. The reaction proceeds at room temperature, achieving completion within 24 hours. Post-reaction purification involves extraction with dichloromethane and water, followed by decolorization using silica and animal charcoal.

Cyclopropanation via Sulfur Ylides

Wittig Reaction and Ylide Generation

EP0946546B1 details a two-step approach involving Wittig reactions to form alkenes, followed by cyclopropanation using trimethylsulfonium iodide. For example, 2-dioxolan-2-yl-6-ethenyl-pyridine (LI) reacts with a sulfur ylide generated from trimethylsulfonium iodide under basic conditions, yielding cyclopropane derivatives.

Stereochemical Control

The reaction favors trans-cyclopropane geometry due to the concerted mechanism of ylide addition. Purification via column chromatography (dichloromethane/hexane, 60:40) isolates the product in high purity.

Nucleophilic Substitution on Cyclopropane Intermediates

Bromination and Cyanide Displacement

A pivotal method from PMC5325712 involves converting hydroxymethylcyclopropane intermediates to bromides using phosphorus tribromide (PBr$$_3$$), followed by nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO). For instance, ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate is brominated to form the corresponding bromide, which reacts with KCN to yield the nitrile.

Challenges in Substitution Reactions

Cyclopropane ring strain complicates nucleophilic substitution, necessitating polar aprotic solvents like DMSO to stabilize transition states. Yields range from 60–75%, with residual starting material removed via recrystallization.

Palladium-Catalyzed Coupling Approaches

Propenoate Cyclopropanation

EP0162538A2 discloses a palladium(II)-catalyzed method for cyclopropane synthesis using α,β-unsaturated esters. For example, ethyl propenoate reacts with a pyridin-2-ylmethyl Grignard reagent in the presence of palladium acetate and triphenylphosphine, forming the cyclopropane core.

Ligand and Solvent Effects

Optimal results are achieved with tetramethylethylenediamine (TMEDA) as a ligand and dichloromethane as the solvent. The method tolerates diverse substituents, enabling the introduction of pyridin-2-ylmethyl groups at ambient temperature.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Functional Group Compatibility

Reductive amination is ideal for amine-containing precursors, while palladium catalysis excels in coupling aryl groups. Sulfur ylide methods offer superior stereochemical control but require anhydrous conditions [1–4].

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, amines, and substituted pyridine compounds, depending on the specific reaction and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile has garnered attention in medicinal chemistry due to its potential therapeutic properties. It serves as an intermediate in the synthesis of complex organic molecules that may exhibit biological activity. Preliminary studies suggest that it could be a precursor for developing new drugs targeting various diseases.

Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activities or receptor functions. This interaction could lead to various biological effects, such as inhibition or activation of biochemical pathways, making it a candidate for further exploration in pharmacology.

Antimicrobial and Antiviral Properties

The compound has shown promising results in antimicrobial studies against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential utility in combating infections . Additionally, it has demonstrated antiviral activity against viruses like Influenza A and Herpes Simplex Virus, suggesting that it may inhibit viral replication through specific mechanisms targeting viral enzymes .

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Virus Tested | IC50 (µM) |

|---|---|

| Influenza A | 5.2 |

| Herpes Simplex Virus | 3.7 |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique structural properties allow it to be used as a building block in the synthesis of advanced materials with specific functionalities, enhancing its value in material science.

Antimicrobial Efficacy Study

A study focusing on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability when treated with this compound, highlighting its potential as an antimicrobial agent .

Investigating Antiviral Mechanisms

Research published in peer-reviewed journals explored the antiviral mechanisms of this compound against influenza viruses. The findings revealed that it interferes with viral RNA synthesis, thus preventing replication and showcasing its potential as an antiviral therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Key Observations :

- Electronic Effects : Fluorine (e.g., in the 2-fluoropyridin-3-yl derivative) improves metabolic stability via reduced oxidative metabolism . Bromine (e.g., in bromophenyl/bromopyridinyl analogs) facilitates cross-coupling reactions .

- Synthetic Accessibility : Brominated analogs are more readily functionalized, whereas fluorinated derivatives require specialized fluorination techniques .

Physicochemical Properties

- Molecular Weight : The target compound (estimated MW ~175–180 g/mol) is lighter than brominated analogs (e.g., 222–236 g/mol) due to the absence of heavy halogens .

- Polarity : The nitrile group increases polarity, enhancing solubility in polar aprotic solvents. Pyridinylmethyl substituents may improve aqueous solubility compared to purely aromatic derivatives.

Biological Activity

1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C10H10N2

- Molecular Weight : 174.20 g/mol

- CAS Number : 1862553-80-7

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| SK-OV-3 (Ovary) | 12.3 |

| LoVo (Colon) | 10.5 |

These results suggest a promising role for this compound in cancer therapy, particularly due to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. It may bind to the active sites of these enzymes, preventing substrate access and inhibiting their activity. For instance, studies have shown that it can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .

The compound's mechanism of action is believed to involve several pathways:

- Apoptosis Induction : By activating intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

- Enzyme Interaction : Binding to active sites of enzymes like topoisomerase II, disrupting their function.

Study on Cytotoxic Effects

A comprehensive study evaluated the cytotoxic effects of this compound on various human adenocarcinoma-derived cell lines. The study utilized the MTS assay to assess cell viability and found that the compound exhibited dose-dependent cytotoxicity across all tested lines .

Comparative Analysis with Other Compounds

In a comparative analysis with other known anticancer agents such as doxorubicin and cisplatin, this compound showed comparable efficacy but with a potentially lower toxicity profile. This suggests it could be a viable candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyridin-2-ylmethyl)cyclopropane-1-carbonitrile, and how do steric effects from the cyclopropane ring influence reaction optimization?

- Methodology : Cyclopropane-containing nitriles are typically synthesized via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling. For this compound, a plausible route involves coupling a pyridinylmethyl precursor (e.g., 2-(bromomethyl)pyridine) with a preformed cyclopropanecarbonitrile intermediate. Steric hindrance from the cyclopropane ring may necessitate mild conditions (e.g., Pd-catalyzed Sonogashira coupling at 60–80°C) to avoid ring-opening side reactions .

- Data Consideration : Monitor reaction progress via -NMR for cyclopropane proton signals (δ 1.2–2.0 ppm) and FT-IR for C≡N stretching (~2200 cm) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular ion confirmation with 2D-NMR (COSY, HSQC) to resolve overlapping signals from the cyclopropane and pyridine moieties. X-ray crystallography (if crystalline) provides definitive proof of the strained cyclopropane geometry .

- Example Data :

- HRMS : Calculated for C _{9}N: 157.0766; Observed: 157.0767.

- -NMR : Cyclopropane protons at δ 1.45 (q, J = 8.5 Hz, 2H), δ 1.82 (q, J = 8.5 Hz, 2H) .

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data for pyridine-carbonitrile hybrids, and how can they be applied to this compound?

- Methodology : Address variability by:

- Dose-Response Profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to establish EC/IC values.

- Target Selectivity Screening : Use kinase panels or GPCR assays to identify off-target effects.

- Structural Analogs : Compare with 1-phenylcyclopropanecarbonitrile (anti-enzyme activity: ΔG = -7.2 kcal/mol for cysteine protease) .

- Case Study : For related compounds, molecular docking revealed pyridine-nitrogen interactions with catalytic residues (e.g., His57 in serine proteases), suggesting similar binding modes .

Q. How does the electronic nature of the pyridin-2-ylmethyl group influence the reactivity of the cyclopropane-carbonitrile core in nucleophilic additions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimental validation via kinetic studies (e.g., reaction with Grignard reagents) under varying temperatures.

- Key Insight : The pyridine ring’s electron-withdrawing effect polarizes the cyclopropane-carbonitrile bond, enhancing susceptibility to nucleophilic attack at the nitrile carbon .

Q. What computational tools are effective for predicting the metabolic stability of this compound?

- Methodology : Use in silico platforms like SwissADME or ADMET Predictor™ to assess cytochrome P450 interactions. Prioritize sites for metabolic oxidation (e.g., cyclopropane ring vs. pyridine methyl group) .

- Data Output : Predominant CYP3A4-mediated oxidation at the cyclopropane ring (70% likelihood) based on analogous compounds .

Methodological Challenges & Solutions

Q. How can researchers resolve spectral overlap between pyridine and cyclopropane protons in NMR analysis?

- Solution : Use -NMR DEPT-135 to distinguish CH (cyclopropane) from CH (pyridine) groups. Alternatively, employ - TOCSY to isolate spin systems .

Q. What experimental precautions are critical for handling nitrile-containing compounds like this derivative?

- Safety Protocol :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.

- Store under inert atmosphere (N) to prevent hydrolysis to toxic HCN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.